molecular formula C10H9N3O B1304848 Quinoline-4-carbohydrazide CAS No. 29620-62-0

Quinoline-4-carbohydrazide

Cat. No. B1304848
CAS RN: 29620-62-0
M. Wt: 187.2 g/mol
InChI Key: CPWKEFDYIVVJHG-UHFFFAOYSA-N
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Description

Quinoline-4-carbohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives with potential biological activities. The compound is characterized by the presence of a carbohydrazide functional group attached to the quinoline ring at the 4-position. This structural feature allows for further chemical modifications, leading to the creation of a diverse array of quinoline-based compounds with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include domino processes, Lewis acid-mediated reactions, and cascade reactions. For instance, a domino process has been employed to synthesize quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, a Lewis acid promoted oxonium ion driven carboamination of alkynes has been used to synthesize 4-alkoxy quinolines . Moreover, a rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved using indium(III) chloride and microwave activations, demonstrating the importance of Lewis acid catalysis and energy-efficient techniques in these syntheses .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and MS spectra. For example, novel quinoline-3-carbaldehyde hydrazones have been characterized by these methods, providing insights into their structural features . Additionally, X-ray crystallography has been used to determine the structure of a quinoline derivative, revealing the presence of a thione tautomeric form and extensive electron delocalization within the thiocarbohydrazone moiety .

Chemical Reactions Analysis

Quinoline-4-carbohydrazide derivatives can undergo a variety of chemical reactions, leading to the formation of compounds with potential biological activity. These reactions include cyclization to form triazoles and oxadiazoles, desulfurization, and the formation of Schiff bases . The reactivity of quinoline-4-carbohydrazide allows for the synthesis of a wide range of compounds, including those with antimicrobial and antitubercular properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-4-carbohydrazide derivatives are influenced by their molecular structure. These properties can be studied through elemental analysis, IR, and UV spectral studies, which provide information on the tautomeric forms and the electronic environment of the functional groups . The antimicrobial and antitubercular activities of these compounds are significant, with some derivatives showing low minimum inhibitory concentrations (MIC) against various microorganisms, indicating their potential as future therapeutic agents .

Scientific Research Applications

Antimicrobial Potential

  • Synthesis and Antimicrobial Properties : Quinoline derivatives, including N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. This research is significant in the development of new antibacterial agents, particularly against drug-resistant bacterial infections (Bello et al., 2017).

  • Antibacterial and Antitubercular Activities : Schiff bases of quinoline-4-carbohydrazide derivatives have been synthesized and tested for antibacterial and antitubercular activities, showing significant effects against bacteria like S. aureus and E. faecalis (Bodke et al., 2017).

Drug Synthesis and Docking Applications

  • In Silico and In Vitro Studies : Quinoline derivatives have been synthesized and characterized for their potential in drug synthesis. This includes computational docking applications to study interactions with liver carcinoma cells and microorganisms (Ali et al., 2019).

  • Nonlinear Optical Properties : Research has been conducted on quinoline-based derivatives to explore their electronic and nonlinear optical (NLO) properties, which are vital in technological applications (Khalid et al., 2019).

Cancer Research

  • Anticancer Activities and Mechanisms : Studies have examined quinoline and its analogs for their anticancer activities, focusing on the inhibition of various cancer drug targets. This includes the analysis of structure-activity relationships in the context of cancer drug development (Solomon & Lee, 2011).

Synthesis and Characterization

  • Novel Synthesis Methods : Microwave-assisted synthesis has been used to create quinoline derivatives, offering advantages in reaction time and yield. This method has broad implications for the efficient synthesis of these compounds in research and pharmaceutical applications (Bhatt et al., 2015).

Safety And Hazards

The safety information for Quinoline-4-carbohydrazide includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Quinoline and its functionalized derivatives have been recognized as an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors .

properties

IUPAC Name

quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWKEFDYIVVJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388409
Record name quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-4-carbohydrazide

CAS RN

29620-62-0
Record name quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
HM Abd El-Lateef, AA Elmaaty, LMA Abdel Ghany… - ACS …, 2023 - ACS Publications
Microbial DNA gyrase is regarded as an outstanding microbial target. Hence, 15 new quinoline derivatives (5–14) were designed and synthesized. The antimicrobial activity of the …
Number of citations: 4 pubs.acs.org
MI Mohamed, NG Kandile… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… -methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide 10b were confirmed by reaction of 9a,9b … The 1 H-NMR spectrum of 3-methyl-2-(4-methylphenyl)quinoline-4-carbohydrazide 10b …
Number of citations: 13 onlinelibrary.wiley.com
OO Ajani, KT Iyaye, OY Audu… - Journal of …, 2018 - Wiley Online Library
… 2-Propyl-(N′-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide, 4e emerged as the most active antibacterial agent with MIC values ranging from 1.59 to 0.39 μg…
Number of citations: 29 onlinelibrary.wiley.com
S Verma, S Lal, R Narang, K Sudhakar - ChemMedChem, 2023 - Wiley Online Library
Antibiotics are becoming gradually ineffective due to drug resistance, leading to greater difficulty in the treatment of infectious diseases. Therefore, the development of new chemical …
YD Bodke, S Shankerrao, R Kenchappa… - Russian Journal of …, 2017 - Springer
… —Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives 5a–5e were synthesized by the reaction of 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide 3 with …
Number of citations: 15 link.springer.com
SB Srinivasa, B Poojary, U Brahmavara… - …, 2018 - Wiley Online Library
… The quinoline acid 1 was subjected to esterification and the resulting ester was treated with hydrazine hydrate to afford substituted quinoline-4-carbohydrazide 3. The resultant …
ANM Zaki, SS Husain, BH Obaid - AGERC, 2016 - researchgate.net
… 8-12) mm, 2-methyl quinoline-4-carbohydrazide is active against all bacteria in this research … Because the activity of 2-methyl quinoline-4-carbohydrazide and 2hydrazinobenzothiazole, …
Number of citations: 2 www.researchgate.net
IAI Ali, SSA El-Sakka, MHA Soliman… - Journal of Molecular …, 2019 - Elsevier
… -dihydroquinoline-4-carbohydrazide (1), 2-(allyloxy) quinoline-4-carbohydrizde (2), 1-allyl-2-oxo-1,2-dihydroquinoline-4-carbohydrazid (3) and 2-(allyl-thio)quinoline-4-carbohydrazide (…
Number of citations: 19 www.sciencedirect.com
OO Ajani, MW Germann, KT Iyaye, BL Bello… - researchgate.net
… Out of all the series of 4a-h, 2-propyl-(N’(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4carbohydrazide 4e emerged as the most active antimicrobial agent. This targeted …
Number of citations: 0 www.researchgate.net
AS Nipate, CK Jadhav, AV Chate, PP Dixit… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… quinoline-4-carbohydrazide (4). In the next step the obtained quinoline-4-carbohydrazide (4… quinoline-4-carbohydrazide (6a–o) ie Schiff base, respectively, with better to excellent yield. …
Number of citations: 1 www.tandfonline.com

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